2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18382598
InChI: InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C21H46BrNO2S2
Molecular Weight: 488.6 g/mol

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide

CAS No.:

Cat. No.: VC18382598

Molecular Formula: C21H46BrNO2S2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide -

Specification

Molecular Formula C21H46BrNO2S2
Molecular Weight 488.6 g/mol
IUPAC Name trihexyl(2-methylsulfonylsulfanylethyl)azanium;bromide
Standard InChI InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1
Standard InChI Key SIJBZRSWUHCXCH-UHFFFAOYSA-M
Canonical SMILES CCCCCC[N+](CCCCCC)(CCCCCC)CCSS(=O)(=O)C.[Br-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(Trihexylammonium)ethyl methanethiosulfonate bromide belongs to the class of quaternary ammonium salts, characterized by a trihexylammonium group linked to a methanethiosulfonate moiety via an ethyl chain. The bromide counterion ensures water solubility, while the trihexyl groups confer steric bulk, distinguishing it from smaller MTS reagents like MTSET .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>46</sub>BrNO<sub>2</sub>S<sub>2</sub>
Molecular Weight488.63 g/mol
IUPAC NameTrihexyl(2-methylsulfonylsulfanylethyl)azanium bromide
CAS NumberNot publicly disclosed

The compound’s structure facilitates selective interactions with cysteine residues in proteins, enabling site-specific modifications critical for SCAM applications .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the synthesis involves two primary steps:

  • Formation of the Ammonium Salt: Trihexylamine reacts with 2-bromoethyl methanethiosulfonate in a nucleophilic substitution reaction, yielding the trihexylammonium intermediate.

  • Bromide Ion Exchange: The intermediate undergoes metathesis with a bromide salt (e.g., NaBr) to produce the final product.

Raw Materials

Key precursors include:

  • Trihexylamine: A tertiary amine providing the hydrophobic ammonium core.

  • 2-Bromoethyl Methanethiosulfonate: The thiol-reactive component enabling cysteine modification.

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar solvents:

  • Water: ~10 mg/mL at 20°C .

  • DMSO/Methanol: >50 mg/mL .
    Stability is temperature- and pH-dependent, with optimal storage at -20°C under inert atmosphere to prevent hydrolysis .

Table 2: Stability Profile

ConditionHalf-Life
pH 7.0, 20°C~12 minutes
pH 6.0, 20°C~92 minutes
pH 7.0, 4°C~116 minutes

Applications in Protein Engineering

Substituted Cysteine Accessibility Method (SCAM)

SCAM relies on the compound’s ability to covalently modify engineered cysteine residues in proteins. Key applications include:

  • Topological Mapping: Identifying solvent-accessible regions of membrane proteins like GABA<sub>A</sub> receptors .

  • Functional Analysis: Probing conformational changes in neurotransmitter transporters (e.g., SERT, DAT) during substrate binding .

Advantages Over Smaller MTS Reagents

Compared to MTSET (MW 278.24), the trihexyl groups provide:

  • Reduced Membrane Permeability: Enhanced specificity for extracellular cysteine residues.

  • Steric Hindrance: Selective modification of larger protein pockets, minimizing off-target effects .

SupplierPackagingPrice (USD)
TRC (T794550)10 mg$140
Medical Isotopes, Inc.10 mg$860
Medical Isotopes, Inc.50 mg$1,880

Regulatory Considerations

  • Controlled Substance: Requires permits for international shipping .

  • Storage: Short shelf life (~6 months at -20°C) .

Comparative Analysis with Other MTS Reagents

Table 4: MTS Reagent Comparison

ReagentMW (g/mol)SolubilityKey Use Case
MTSEA236.16Water, DMSOIntracellular sites
MTSET278.24Methanol, WaterExtracellular sites
2-(Trihexylammonium)...488.63Water, DMSOSterically hindered sites

Research Case Studies

Ion Channel Modulation

In GABA<sub>A</sub> receptors, the compound modified cysteine residues in the M2 transmembrane domain, revealing a gating mechanism dependent on chloride ion binding .

Transporter Conformational Dynamics

Studies on serotonin transporters (SERT) demonstrated that cysteine modifications in the extracellular loop altered substrate affinity, supporting a "gated pore" transport model .

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